N-[2-(benzylamino)-2-oxoethyl]benzamide
Description
N-[2-(Benzylamino)-2-oxoethyl]benzamide is a synthetic small molecule designed to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, a key mechanism in the pathogenesis of type 2 diabetes (T2D) . Structurally, it features a benzamide core linked to a benzylamino-oxoethyl group. This compound emerged from efforts to improve upon earlier 1,2,3-triazole derivatives, which exhibited narrow therapeutic windows and poor water solubility . The molecule’s design replaces the triazole moiety with an amide-based scaffold, enhancing both β-cell protective activity and solubility .
Synthesis involves coupling substituted benzoic acids with glycinates using EDC/HOBt or HATU as coupling agents, followed by purification via column chromatography . Key intermediates like benzoylglycine are hydrolyzed and reacted with substituted benzylamines to yield final analogs. Purity (>95%) is confirmed via HPLC and NMR .
Properties
CAS No. |
3392-91-4 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c19-15(17-11-13-7-3-1-4-8-13)12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
INPBTSNVGVTANZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antidiabetic Properties
One of the primary applications of N-[2-(benzylamino)-2-oxoethyl]benzamide is its role as a protective agent for pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development. Research has demonstrated that derivatives of this compound can enhance β-cell survival and function under stress conditions, thus potentially improving insulin secretion and glucose homeostasis.
- Case Study : A derivative known as WO5m was synthesized and shown to possess β-cell protective activity with an effective concentration (EC50) of 0.1 ± 0.01 µM, indicating its high potency. This compound demonstrated maximal activity in reversing cell viability reduction induced by ER stressors such as thapsigargin and brefeldin A .
Cancer Therapeutics
This compound analogs have also been explored for their anti-cancer properties. The ability of these compounds to modulate cellular pathways associated with apoptosis and cell proliferation makes them suitable candidates for further investigation in cancer treatment.
- Research Insights : Studies indicate that certain analogs can inhibit specific cancer cell lines by inducing apoptosis, thereby highlighting their potential as multi-targeted therapeutic agents .
Chemical Properties and Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on this compound have revealed critical insights into how modifications to its chemical structure can enhance its biological activity.
| Modification | Biological Activity | Comments |
|---|---|---|
| Substitution with glycine-like amino acids | Improved β-cell protection | Enhances solubility and potency |
| Triazole pharmacophore replacement | Broader activity range | Overcomes limitations of earlier derivatives |
These findings suggest that careful modification of the compound's structure can lead to significant improvements in its efficacy as a therapeutic agent.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions, which have been optimized to improve yield and purity. The synthetic pathways typically include:
- Formation of the benzylamine precursor.
- Reaction with appropriate acylating agents to introduce the 2-oxoethyl group.
- Purification processes such as recrystallization or chromatography to isolate the final product.
These synthetic strategies not only facilitate the production of this compound but also allow for the exploration of various analogs with potentially enhanced properties.
Comparison with Similar Compounds
Table 1: Key Analogs and Their Bioactivity
| Compound | R1 Substituent | R3 Substituent | Max Activity (%) | EC50 (μM) | Solubility (μM) | Purity (%) |
|---|---|---|---|---|---|---|
| 5a | 3-Cl, 2-Me | 2,5-dimethylphenyl | 45 | 18.6 ± 4 | ~75 | 98.31 |
| 5b | 3-Cl, 2-Me | pyridin-2-ylmethyl | 55 | 15 ± 2 | N/A | 96.11 |
| 5g | 3-Cl, 2-Me | 4-CF3-phenyl | 88 | 13 ± 1 | ~50 | 95.30 |
| WO5m | 3-OH | 4-CF3-phenyl | 100 | 0.1 ± 0.01 | ~50 | 99.28 |
| 5h | 3-Cl, 2-Me | 4-OH, 3-OMe-phenyl | 100 | 10 ± 2 | N/A | 97.48 |
Key Findings :
R1 Substituents: The 3-OH group at R1 (WO5m) significantly enhances activity (100% max activity, EC50 = 0.1 μM) compared to 3-Cl, 2-Me (5g: 88% activity, EC50 = 13 μM) . Hydrogen or non-polar groups (e.g., 4-F in 5l) reduce activity to <50% . Hydroxy groups at R1 improve hydrogen bonding, critical for ER stress modulation.
R3 Substituents :
- Electron-withdrawing groups (e.g., 4-CF3 in 5g) enhance potency, while polar groups (4-sulfonamide in 5e) reduce activity .
- Substitution position matters: 4-CF3 (5g) outperforms 3-CF3 (5h) in both activity and EC50 .
Solubility :
- WO5m and 5g exhibit improved solubility (~50 μM) compared to the parent 1,2,3-triazole compound (<10 μM), attributed to reduced hydrophobicity from the amide scaffold .
Mechanism and Selectivity
- ER Stress Protection : WO5m inhibits caspase-3 and PARP cleavage under tunicamycin-induced stress, confirming apoptosis suppression . It also protects against thapsigargin (TG) and brefeldin A (BFA), indicating broad ER stress mitigation .
- Selectivity : Unlike 1,2,3-triazole derivatives, which show off-target kinase inhibition, amide-based analogs exhibit high specificity for β-cell survival pathways .
Comparison with Non-Benzamide Analogs
While structurally distinct, other β-cell protectors include:
- 4-Phenylbutyrate (PBA) : A chemical chaperone with low efficacy (EC50 > 100 μM) and high dosing requirements .
- TUDCA : Modulates ER stress but lacks oral bioavailability .
- 1,2,3-Triazole Derivatives : Narrow activity range (5–10 μM) and poor solubility limit clinical utility .
In contrast, this compound analogs combine sub-micromolar EC50 values, high solubility, and oral bioavailability, making them superior candidates .
Preparation Methods
Synthesis of Benzoylglycine Intermediate
The foundational route begins with the formation of a benzoylglycine intermediate via carbodiimide-mediated coupling. Substituted benzoic acids react with ethyl glycinate in dimethylformamide (DMF) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Key steps include:
-
Activation : EDC (1 eq) and HOBt (1 eq) activate the carboxylic acid at 0–5°C in DMF, followed by addition of ethyl glycinate (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq).
-
Esterification : The reaction proceeds overnight, yielding benzoylglycine esters with >90% conversion.
-
Hydrolysis : The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in aqueous ethanol at 5–10°C, affording benzoylglycine (4 ) in 66% yield.
Amidation with Benzylamine
The benzoylglycine intermediate undergoes amidation with substituted benzylamines using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane (DCM):
-
Coupling Conditions : Benzoylglycine (1 eq), HATU (1 eq), and DIPEA (3 eq) are stirred in DCM for 5 minutes before adding benzylamine (1 eq).
-
Reaction Profile : Completion within 30 minutes at room temperature, with purification via flash chromatography yielding N-[2-(benzylamino)-2-oxoethyl]benzamide derivatives in 78% average yield.
Table 1: Representative Yields for Carbodiimide-Mediated Synthesis
| Benzoic Acid Substituent | Benzylamine Substituent | Intermediate Yield (%) | Final Product Yield (%) |
|---|---|---|---|
| p-Methoxy | p-Chloro | 68 | 75 |
| o-Nitro | m-Methyl | 64 | 72 |
| Unsubstituted | Unsubstituted | 66 | 78 |
Single-Step HATU-Mediated Amidation
Direct Coupling of Benzoic Acid and Benzylamine
Recent protocols bypass the intermediate hydrolysis step by employing HATU for direct amidation:
Solvent and Base Effects
-
Solvent Selection : MeCN outperforms DMF and toluene in minimizing side reactions (e.g., epimerization).
-
Base Compatibility : DIPEA ensures efficient deprotonation without racemization, whereas triethylamine (TEA) reduces yields by 15–20%.
Alternative Approaches and Modifications
Solid-Phase Synthesis
A modified solid-phase method immobilizes the benzoylglycine intermediate on Wang resin, enabling iterative coupling with benzylamines:
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 20 minutes) reduces reaction times for HATU-mediated amidation, maintaining yields at 80% but requiring specialized equipment.
Characterization and Quality Control
Spectroscopic Validation
Solubility Profiling
This compound exhibits enhanced aqueous solubility (12 mg/mL) compared to triazole analogs (<5 mg/mL), attributed to its glycine-like backbone.
Industrial-Scale Considerations
Cost-Benefit Analysis
Q & A
What are the standard synthetic routes for N-[2-(benzylamino)-2-oxoethyl]benzamide analogs?
Answer:
The synthesis involves coupling substituted benzoic acids with substituted benzylamines. Key methods include:
- EDC/HOBt-mediated coupling : In dimethylformamide (DMF), substituted benzoic acids are activated with EDC/HOBt at 0–5°C, followed by reaction with benzylamines to form intermediates like benzoylglycine .
- HATU-mediated amidation : Benzoylglycine intermediates react with substituted benzylamines in dichloromethane (DCM) using HATU at 0°C, yielding final compounds with high purity (HPLC >95%) .
- General Procedure B : Acid derivatives are coupled with amines using DIPEA as a base, followed by purification via flash chromatography .
How is the purity and structure of synthesized compounds confirmed?
Answer:
- Purity : Validated by reverse-phase HPLC with UV detection (λ = 254 nm), achieving >95% purity for most analogs .
- Structural confirmation :
What in vitro assays assess β-cell protective activity against ER stress?
Answer:
- Cell viability assay : INS-1 β-cells are treated with ER stress inducers (e.g., tunicamycin, thapsigargin) and test compounds. Viability is measured via ATP levels using CellTiter-Glo luminescence .
- EC50 determination : Dose-response curves (0.1–100 μM) are analyzed using nonlinear regression (e.g., WO5m EC50 = 0.1 ± 0.01 μM) .
- Western blotting : Cleaved caspase-3 and PARP levels are quantified to confirm apoptosis inhibition .
How do structural modifications impact β-cell protective activity?
Answer:
Key SAR findings :
- R3 substituents : 4-CF3 (5g) enhances activity (maximal activity = 88%, EC50 = 13 μM), while 4-methoxy (5d) abolishes activity .
- R1 substituents : 3-hydroxy (WO5m) improves EC50 to 0.1 μM, whereas 4-ethyl (5k) reduces activity (EC50 = 45 μM) .
- R2 position : Bulky groups (e.g., tyrosine in 5q) reduce activity, favoring small substituents like methyl .
Methodology : Systematic substitution at R1, R2, and R3 followed by bioactivity screening and solubility testing .
How can researchers resolve contradictions in substituent effects on activity?
Answer:
- Computational modeling : Molecular docking (e.g., Glide XP scoring) predicts binding interactions with ER stress targets like BiP or IRE1α .
- Hydrogen-bond analysis : 3-hydroxy at R1 (WO5m) forms hydrogen bonds with protein targets, enhancing activity, while 4-CF3 may improve hydrophobic interactions .
- Comparative studies : Contrast analogs with conflicting results (e.g., 5g vs. 5h) to identify steric or electronic effects .
What strategies improve water solubility without compromising activity?
Answer:
- Replace triazole with amide bridges : Increases polarity (e.g., 5a solubility = 75 μM vs. original compound 1 = <10 μM) .
- Introduce hydrophilic groups : 3-hydroxy (WO5m) and 4-sulfonamide (5e) enhance solubility (WO5m solubility = 50 μM) .
- Solubility testing : Compounds are diluted in DMSO/water, and turbidity is measured at 620 nm to determine equilibrium solubility .
How to address discrepancies between in vitro activity and physicochemical properties?
Answer:
- Early-stage screening : Prioritize compounds with balanced logP (1–3) and polar surface area (>60 Ų) .
- Prodrug approaches : Mask polar groups (e.g., hydroxyls) with esters to improve permeability, then hydrolyze in vivo .
- Parallel optimization : Use iterative cycles of SAR and solubility assays to refine lead compounds .
What mechanisms underlie WO5m’s protective effects on β-cells?
Answer:
- Inhibition of apoptosis : WO5m suppresses tunicamycin-induced caspase-3 and PARP cleavage in INS-1 cells .
- ER stress modulation : Restores BiP binding to IRE1α/PERK, reducing CHOP expression and UPR activation .
- Calcium homeostasis : Reverses thapsigargin-induced Ca²⁺ dysregulation, as shown in viability assays .
How to optimize EC50 values in β-cell protection studies?
Answer:
- Dose-response refinement : Test narrow concentration ranges (e.g., 0.01–10 μM) for potent compounds .
- Statistical analysis : Use four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 with 95% confidence intervals .
- Positive controls : Compare with chemical chaperones (e.g., TUDCA) to benchmark efficacy .
What advanced techniques validate target engagement in ER stress pathways?
Answer:
- Co-immunoprecipitation (Co-IP) : Confirm WO5m’s interaction with BiP or PERK in INS-1 lysates .
- RNA-seq : Profile UPR-related genes (e.g., XBP1, ATF4) to map signaling pathway modulation .
- CRISPR/Cas9 knockouts : Validate target specificity using β-cells lacking IRE1α or CHOP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
